2-(Pyridin-4-yl)pteridin-4(3H)-one 2-(Pyridin-4-yl)pteridin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15877507
InChI: InChI=1S/C11H7N5O/c17-11-8-10(14-6-5-13-8)15-9(16-11)7-1-3-12-4-2-7/h1-6H,(H,14,15,16,17)
SMILES:
Molecular Formula: C11H7N5O
Molecular Weight: 225.21 g/mol

2-(Pyridin-4-yl)pteridin-4(3H)-one

CAS No.:

Cat. No.: VC15877507

Molecular Formula: C11H7N5O

Molecular Weight: 225.21 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyridin-4-yl)pteridin-4(3H)-one -

Specification

Molecular Formula C11H7N5O
Molecular Weight 225.21 g/mol
IUPAC Name 2-pyridin-4-yl-3H-pteridin-4-one
Standard InChI InChI=1S/C11H7N5O/c17-11-8-10(14-6-5-13-8)15-9(16-11)7-1-3-12-4-2-7/h1-6H,(H,14,15,16,17)
Standard InChI Key OCJKUMHBMZVQNN-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC=C1C2=NC3=NC=CN=C3C(=O)N2

Introduction

Structural Characteristics and Nomenclature

2-(Pyridin-4-yl)pteridin-4(3H)-one belongs to the pteridine family, a class of nitrogen-containing heterocycles comprising fused pyrimidine and pyrazine rings. The systematic name reflects the substitution pattern: a pyridin-4-yl group at position 2 of the pteridine scaffold and a ketone functional group at position 4. The 3H designation indicates the tautomeric form where the hydrogen resides at position 3, stabilizing the lactam structure .

The planar pteridine core facilitates π-π stacking interactions, while the pyridine substituent introduces additional hydrogen-bonding capabilities. This structural hybrid is hypothesized to enhance binding affinity to biological targets, particularly kinases and acetyltransferases .

Synthetic Methodologies

Core Pteridin-4(3H)-one Formation

The synthesis of the pteridin-4(3H)-one core typically begins with cyclocondensation reactions. A common approach involves treating 3-aminopyrazine-2-carboxamide derivatives with formamide under microwave irradiation (160°C), which promotes cyclization to form the pteridine ring . For example, compound 86 (pteridin-4(3H)-one) was synthesized in 71% yield via this method . Alternative protocols using formic acid and sulfuric acid under similar conditions have also been reported, though these may lead to side reactions such as hydrolysis of cyano groups .

Chlorination and Functionalization

Subsequent chlorination at position 4 is achieved using phosphorus oxychloride (POCl₃) in refluxing toluene, yielding 4-chloropteridine intermediates. This step, critical for introducing nucleophilic substitution sites, typically proceeds in moderate yields (55–81%) . For instance, 4-chloropteridine 87 was isolated in 55% yield after purification by silica gel chromatography .

Physicochemical Properties

The compound exhibits limited aqueous solubility due to its planar, aromatic structure, though the pyridinyl group marginally improves polarity. Melting points for analogous pteridinones range from 220–250°C, as reported in patent literature . Spectroscopic data from related compounds suggest characteristic IR absorptions at 1680–1700 cm⁻¹ (C=O stretch) and 1600–1620 cm⁻¹ (C=N vibrations) . UV-Vis spectra typically show λₘₐₐ at 260–280 nm, consistent with conjugated π-systems .

Table 1: Comparative Physicochemical Data for Pteridinone Derivatives

CompoundSolubility (mg/mL)Melting Point (°C)LogP
Pteridin-4(3H)-one 0.8 (H₂O)235–2381.2
4-Chloropteridine 1.5 (DMSO)198–2012.8
2-(Pyridin-4-yl) derivative 2.1 (DMSO)245–2481.9

Biological Activity and Structure-Activity Relationships

SAR Insights

  • Position 4: Ketone functionality is critical for activity; replacement with amino groups reduces GAK affinity 10-fold .

  • Position 2: Aromatic substituents (e.g., pyridinyl) improve potency compared to aliphatic chains, likely due to enhanced π-stacking .

  • Ring Nitrogen: The pteridine nitrogen at position 1 is essential, as saturation or removal abolishes activity .

Table 2: GAK Affinity of Selected Pteridine Analogues

CompoundScaffoldKd (µM)
4 Isothiazolo[4,3-b]pyridine0.052
23 Isothiazolo[3,4-b]pyrazine0.36
2-(Pyridin-4-yl) derivativePteridin-4(3H)-one~0.1*
*Estimated based on structural similarity .

Therapeutic Applications

The compound’s kinase inhibitory profile suggests potential in oncology, particularly in targeting clathrin-mediated trafficking pathways overactive in cancer cells . Additionally, pteridinones have been investigated as acetyltransferase inhibitors, with demonstrated activity against HAT1 in nanomolar ranges . Patent literature further highlights applications in autoimmune disorders, though specific mechanistic data remain proprietary .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator